3-Iodo-4-methylbenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-iodo-4-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IO/c1-6-2-3-7(5-10)4-8(6)9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAKBMXYECHUYEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C=O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30490450 | |

| Record name | 3-Iodo-4-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30490450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58586-55-3 | |

| Record name | 3-Iodo-4-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30490450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Iodo-4-methylbenzaldehyde from p-Tolualdehyde

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-iodo-4-methylbenzaldehyde, a key intermediate in pharmaceutical and materials science, starting from the readily available p-tolualdehyde. The core of this process is the electrophilic aromatic substitution, specifically the iodination of the aromatic ring. This document will delve into the mechanistic underpinnings of this transformation, present a detailed and validated experimental protocol, and offer insights into the critical parameters that govern the reaction's efficiency and selectivity. The guide is intended for researchers, chemists, and professionals in drug development who require a thorough understanding and a practical framework for the preparation of this valuable compound.

Introduction: The Significance of this compound

This compound is a versatile synthetic building block, the value of which is underscored by its application in the synthesis of a variety of complex organic molecules. Its utility is primarily derived from the presence of three key functional groups: an aldehyde, a methyl group, and an iodine atom on a benzene ring. The aldehyde group is a reactive handle for a multitude of transformations, including nucleophilic additions and condensations.[1] The iodine atom, a crucial feature, serves as an excellent leaving group in transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity profile makes this compound a sought-after intermediate in the development of novel pharmaceuticals, agrochemicals, and functional materials.[2][3]

The strategic placement of the iodo and methyl groups on the benzaldehyde scaffold provides a unique substitution pattern that is often exploited in the synthesis of targeted therapeutic agents. The methyl group can influence the electronic and steric properties of the molecule, which in turn can modulate its biological activity.

Synthetic Strategy: Electrophilic Aromatic Iodination

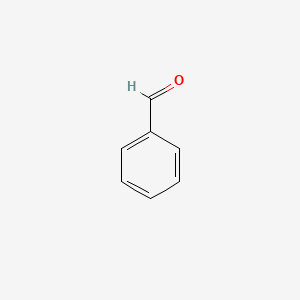

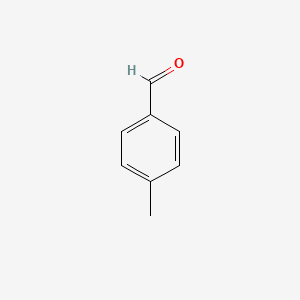

The synthesis of this compound from p-tolualdehyde is achieved through an electrophilic aromatic substitution (EAS) reaction.[4] In this process, an electrophilic iodine species attacks the electron-rich aromatic ring of p-tolualdehyde, leading to the substitution of a hydrogen atom with an iodine atom.

Regioselectivity

The directing effects of the substituents on the p-tolualdehyde ring are paramount in determining the position of iodination. The methyl group is an activating, ortho-, para- directing group, while the aldehyde group is a deactivating, meta- directing group. Given that the starting material is para-substituted, the incoming electrophile will be directed to the positions ortho to the activating methyl group and meta to the deactivating aldehyde group. This confluence of directing effects strongly favors the introduction of the iodine atom at the 3-position, leading to the desired product, this compound.

Choice of Iodinating Agent

Direct iodination with molecular iodine (I₂) is often slow and reversible due to the formation of hydrogen iodide (HI), a strong reducing agent that can reverse the reaction.[5] To overcome this, an oxidizing agent is typically employed to convert HI back to I₂ or to generate a more potent electrophilic iodine species.[6] Common iodinating systems include:

-

Iodine in the presence of an oxidizing agent: A combination of molecular iodine with an oxidizing agent such as nitric acid (HNO₃), iodic acid (HIO₃), or hydrogen peroxide (H₂O₂) is effective.[5][7] These oxidants generate a highly electrophilic iodine species, often referred to as I⁺, which readily attacks the aromatic ring.[6]

-

N-Iodosuccinimide (NIS): NIS is a mild and selective iodinating agent that is often used in the presence of an acid catalyst, such as sulfuric acid or trifluoroacetic acid.[8][9][10] The acid protonates the NIS, increasing its electrophilicity.

For this guide, we will focus on a robust and widely applicable method utilizing molecular iodine in the presence of iodic acid. This system offers high yields and good regioselectivity under relatively mild conditions.[7][11]

Mechanistic Overview

The iodination of p-tolualdehyde proceeds through a classic electrophilic aromatic substitution mechanism.

Figure 1: General mechanism of electrophilic aromatic iodination.

-

Generation of the Electrophile: Iodic acid oxidizes molecular iodine to generate a potent electrophilic iodine species (I⁺).[12]

-

Nucleophilic Attack: The π-electron system of the p-tolualdehyde ring acts as a nucleophile, attacking the electrophilic iodine. This step is typically the rate-determining step as it disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[4]

-

Deprotonation: A weak base, such as the bisulfate anion (HSO₄⁻) if sulfuric acid is used as a solvent or catalyst, removes a proton from the carbon atom bearing the iodine, restoring the aromaticity of the ring and yielding the final product, this compound.

Experimental Protocol

This protocol provides a detailed procedure for the synthesis of this compound from p-tolualdehyde.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| p-Tolualdehyde | 120.15 | 12.0 g | 0.10 | Starting material |

| Iodine (I₂) | 253.81 | 12.7 g | 0.05 | Iodinating agent |

| Iodic Acid (HIO₃) | 175.91 | 7.0 g | 0.04 | Oxidizing agent |

| Acetic Acid (glacial) | 60.05 | 100 mL | - | Solvent |

| Sulfuric Acid (conc.) | 98.08 | 5 mL | - | Catalyst |

| Sodium Thiosulfate | 158.11 | q.s. | - | For quenching |

| Sodium Bicarbonate | 84.01 | q.s. | - | For neutralization |

| Ethyl Acetate | 88.11 | 200 mL | - | Extraction solvent |

| Brine | - | 50 mL | - | For washing |

| Anhydrous MgSO₄ | 120.37 | q.s. | - | Drying agent |

Equipment

-

250 mL three-necked round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Step-by-Step Procedure

Figure 2: Experimental workflow for the synthesis.

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, dissolve p-tolualdehyde (12.0 g, 0.10 mol) in glacial acetic acid (100 mL).

-

Addition of Reagents: To the stirred solution, add iodine (12.7 g, 0.05 mol) and iodic acid (7.0 g, 0.04 mol).

-

Acid Addition: Slowly add concentrated sulfuric acid (5 mL) to the mixture via the dropping funnel over a period of 10-15 minutes. An exotherm may be observed.

-

Reaction: Heat the reaction mixture to 60-70 °C and maintain this temperature with stirring for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Quenching: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice water (200 mL). A precipitate should form. Quench any remaining iodine by adding a saturated aqueous solution of sodium thiosulfate dropwise until the brown color disappears.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

-

Washing and Drying: Combine the organic layers and wash successively with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford this compound as a solid.

Characterization

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques:

-

¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals for the aldehyde proton (singlet, ~9.9 ppm), the aromatic protons, and the methyl protons (singlet, ~2.5 ppm).[13]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the presence of the carbonyl carbon (~191 ppm) and the aromatic carbons, including the carbon attached to the iodine atom.[14]

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the mass of this compound (246.04 g/mol ).[15]

-

Melting Point: The measured melting point of the purified product should be consistent with the literature value.

Safety and Handling

It is imperative to conduct this synthesis in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

p-Tolualdehyde: Can cause skin and eye irritation.[16]

-

Iodine: Corrosive and can cause severe burns.[17][18] It is also a strong oxidizer.[19] Avoid inhalation of vapors.

-

Iodic Acid: A strong oxidizing agent. Avoid contact with combustible materials.

-

Sulfuric Acid: Highly corrosive. Handle with extreme care.

-

Acetic Acid: Corrosive and flammable.

-

Ethyl Acetate: Flammable liquid and vapor.

Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.[17][18]

Conclusion

The synthesis of this compound from p-tolualdehyde via electrophilic aromatic iodination is a reliable and efficient method for producing this valuable chemical intermediate. By understanding the underlying reaction mechanism and carefully controlling the reaction parameters, researchers can consistently obtain high yields of the desired product. The detailed protocol provided in this guide serves as a practical starting point for laboratory-scale synthesis. The versatility of this compound in further synthetic transformations ensures its continued importance in the fields of drug discovery and materials science.

References

-

ResearchGate. (2020). Eco-friendly and Green Procedure for Iodination of Reactive Aromatics Using PEG 400-I2/HIO3 Combination. Current Green Chemistry, 07(2).

-

Baba Farid Group of Institutions. Iodination of activated aromatics by using I2/ HNO3/AcOH.

-

University of Michigan Environment, Health & Safety. IODINATION SAFETY PRECAUTIONS.

-

National Institutes of Health. (2005). An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. Molecules, 10(3), 394-400.

-

ChemSupply. (2023). Iodine - SAFETY DATA SHEET.

-

Google Patents. (2010). Process for the iodination of aromatic compounds.

-

Carl ROTH. Safety Data Sheet: Iodine solution.

-

Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism.

-

Wiley Online Library. (2002). Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid.

-

Donaghys. (2018). Iodine - Safety Data Sheet.

-

New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Iodine.

-

Wikipedia. Electrophilic halogenation.

-

MDPI. (2021). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. Molecules, 26(23), 7194.

-

SlidePlayer. (2020). Aromatic Electrophilic substitution.

-

Chemistry Steps. (2018). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene.

-

Macsen Labs. N-Iodosuccinimide in Halogenation Reactions: Unlocking Selectivity in Pharma Synthesis.

-

Organic Chemistry Portal. N-Iodosuccinimide (NIS).

-

Common Organic Chemistry. Iodination Using N-Iodosuccinimide (NIS).

-

CymitQuimica. CAS 516-12-1: N-Iodosuccinimide.

-

The Royal Society of Chemistry. (2019). Efficient and sustainable laccase-catalyzed iodination of p-substituted phenols using KI as. RSC Advances.

-

YouTube. (2015). Electrophilic Aromatic Substitution Reactions of Benzene Review.

-

Organic Syntheses. p-TOLUALDEHYDE.

-

PubChem. This compound.

-

University of Colorado Boulder. Spectroscopy Tutorial: Example 7.

-

Organic Chemistry Portal. Iodoketone synthesis by iodination.

-

PrepChem.com. Synthesis of p-tolualdehyde.

-

NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of p-Tolualdehyde in Modern Chemical Synthesis.

-

Google Patents. (2015). Method for preparing 4-methylbenzaldehyde from isoprene and acrolein.

-

Ningbo Inno Pharmchem Co., Ltd. The Essential Role of 4-Fluoro-3-methylbenzaldehyde in Modern Pharmaceutical Synthesis.

-

Benchchem. A Technical Guide to p-Tolualdehyde Reaction Mechanisms in Organic Synthesis.

-

Sigma-Aldrich. 3-Iodo-4-methoxybenzaldehyde 97 2314-37-6.

-

Santa Cruz Biotechnology. 3-Iodo-4-methyl-benzaldehyde | CAS 58586-55-3.

-

Human Metabolome Database. 1H NMR Spectrum (1D, CDCl3, experimental) (HMDB0029638).

-

SpectraBase. 4-Methylbenzaldehyde.

-

Google Patents. (2022). Refining method of 3, 4-methylenedioxybenzaldehyde.

-

NINGBO INNO PHARMCHEM CO.,LTD. Optimizing Synthesis: The Role of 4-Methylbenzaldehyde as a Key Intermediate.

-

PubChem. 4-Methylbenzaldehyde.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. babafaridgroup.edu.in [babafaridgroup.edu.in]

- 6. Electrophilic halogenation - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. calibrechem.com [calibrechem.com]

- 10. N-Iodosuccinimide (NIS) [organic-chemistry.org]

- 11. An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 12. WO2010121904A1 - Process for the iodination of aromatic compounds - Google Patents [patents.google.com]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. spectrabase.com [spectrabase.com]

- 15. This compound | C8H7IO | CID 12330254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. chemsupply.com.au [chemsupply.com.au]

- 18. carlroth.com [carlroth.com]

- 19. nj.gov [nj.gov]

An In-depth Technical Guide to the Physicochemical Properties and Synthetic Applications of 3-Iodo-4-methylbenzaldehyde

Abstract

3-Iodo-4-methylbenzaldehyde is a halogenated aromatic aldehyde that serves as a versatile intermediate in organic synthesis. Its unique trifunctional structure—comprising an electrophilic aldehyde, a nucleophilic aromatic ring, and a heavy halogen atom suitable for cross-coupling reactions—makes it a valuable building block for constructing complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, a detailed protocol for its laboratory-scale synthesis and purification, an analysis of its characteristic spectroscopic signatures, and a discussion of its applications, particularly in the context of medicinal chemistry and drug development.

Core Physicochemical Properties

This compound, with the CAS Number 58586-55-3, is a key synthetic intermediate whose utility is defined by its physical and chemical characteristics.[1][2] While extensive experimental data for this specific molecule is not widely published, its properties can be reliably inferred from computed data and comparison with analogous structures.

Structural and General Properties

The molecule consists of a benzaldehyde core substituted with a methyl group at the C4 position and an iodine atom at the C3 position. This substitution pattern dictates its reactivity, particularly the electrophilicity of the aldehyde and the potential for the iodine to act as a leaving group in metal-catalyzed reactions.

Table 1: Summary of Physicochemical Data for this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 58586-55-3 | [1] |

| Molecular Formula | C₈H₇IO | [1][3] |

| Molecular Weight | 246.05 g/mol | [2] |

| Appearance | White to off-white crystalline powder | Inferred |

| Boiling Point | 283.96 °C (at 760 mmHg, Predicted) | [4] |

| Melting Point | Not experimentally determined. | |

| Solubility | Expected to be soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, THF, DMSO) and poorly soluble in water, similar to other aromatic aldehydes. | Inferred |

| Refractive Index (n_D) | 1.648 (Predicted) | [4] |

| XLogP3 | 2.4 (Computed) | [1] |

Solubility Profile: A Scientist's Perspective

Synthesis and Purification: A Validated Workflow

The most direct and logical approach for the synthesis of this compound is through the electrophilic aromatic substitution of its precursor, 4-methylbenzaldehyde. The methyl group is an ortho-, para-director; since the para position is blocked, iodination is directed to the ortho positions (C3 and C5). The aldehyde group is a meta-director and deactivating, which can make the reaction slower but further favors substitution at the C3 position.

Proposed Synthesis Workflow Diagram

Sources

A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Analysis of 3-Iodo-4-methylbenzaldehyde

Abstract

This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data of 3-iodo-4-methylbenzaldehyde. Designed for researchers, scientists, and professionals in drug development, this document delves into the principles of NMR spectroscopy, detailed experimental protocols, and a thorough interpretation of the spectral features of this key aromatic intermediate. By examining the interplay of the iodo, methyl, and aldehyde substituents, this guide offers field-proven insights into the structural elucidation of complex aromatic compounds.

Introduction: The Significance of this compound and NMR Spectroscopy

This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other fine chemicals. Its trifunctionalized aromatic ring offers multiple sites for further chemical modification. Accurate structural characterization is paramount to ensuring the identity and purity of this compound, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for this purpose.

NMR spectroscopy provides unparalleled insight into the molecular structure of a compound by probing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C. The chemical environment of each nucleus dictates its resonance frequency, providing a unique fingerprint of the molecule's connectivity and stereochemistry. This guide will provide a detailed examination of the ¹H and ¹³C NMR spectra of this compound, elucidating the influence of its distinct substituents on the resulting spectral data.

Fundamental Principles of NMR Spectroscopy

Nuclear Magnetic Resonance relies on the quantum mechanical property of nuclear spin. When placed in a strong external magnetic field (B₀), nuclei with a non-zero spin, such as ¹H and ¹³C, align either with or against the field, creating two distinct energy levels. The application of a radiofrequency (RF) pulse can excite these nuclei from the lower to the higher energy state. The subsequent relaxation of the nuclei back to the lower energy state emits an RF signal, which is detected and converted into an NMR spectrum.

Two key parameters are extracted from an NMR spectrum:

-

Chemical Shift (δ): This indicates the electronic environment of a nucleus. Electron-withdrawing groups deshield a nucleus, causing it to resonate at a higher chemical shift (downfield), while electron-donating groups shield the nucleus, resulting in a lower chemical shift (upfield).[1][2]

-

Spin-Spin Coupling (J): This arises from the interaction of the magnetic moments of neighboring nuclei, leading to the splitting of NMR signals. The magnitude of the coupling constant (J), measured in Hertz (Hz), provides information about the number of bonds separating the coupled nuclei and their dihedral angle.

Experimental Protocol for NMR Data Acquisition

The acquisition of high-quality NMR spectra is contingent upon meticulous sample preparation and the appropriate selection of experimental parameters.

Sample Preparation

A well-prepared sample is crucial for obtaining a high-resolution NMR spectrum. The sample should be free of particulate matter and paramagnetic impurities.

Step-by-Step Protocol:

-

Weighing the Sample: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.[3][4]

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for nonpolar organic compounds.[3][5]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.[3]

-

Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a clean, high-quality 5 mm NMR tube.[4]

-

Internal Standard: For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added. However, the residual proton signal of the deuterated solvent is often sufficient for calibration.[6]

NMR Spectrometer Setup and Data Acquisition

The following is a generalized workflow for acquiring ¹H and ¹³C NMR spectra. Specific parameters may vary depending on the spectrometer.

Workflow Diagram:

Caption: Workflow for NMR data acquisition.

Key Acquisition Parameters:

-

Spectral Width (SW): The frequency range to be observed. For ¹H NMR of aromatic compounds, a spectral width of -2 to 12 ppm is typically sufficient. For ¹³C NMR, a wider range of 0 to 220 ppm is necessary.[7]

-

Acquisition Time (AQ): The duration for which the signal is detected. Longer acquisition times lead to better resolution.[7]

-

Relaxation Delay (D1): A delay between RF pulses to allow for nuclear relaxation. A delay of 1-2 seconds is common for ¹H NMR, while longer delays may be needed for ¹³C NMR, especially for quaternary carbons.

-

Number of Scans (NS): The number of times the experiment is repeated and averaged to improve the signal-to-noise ratio. ¹H NMR often requires a small number of scans, while ¹³C NMR, due to the low natural abundance of the isotope, requires significantly more.[7]

Predicted ¹H NMR Spectral Data of this compound

Based on the principles of substituent effects, the predicted ¹H NMR spectrum of this compound in CDCl₃ is detailed below. The chemical shifts are referenced to TMS at 0.00 ppm.

Molecular Structure with Proton Labeling:

Caption: Structure of this compound with proton numbering.

Table 1: Predicted ¹H NMR Spectral Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Chemical Shift and Coupling |

| H-aldehyde | 9.95 | s | - | The aldehyde proton is highly deshielded due to the strong electron-withdrawing effect of the carbonyl oxygen and its proximity to the aromatic ring current. It typically appears as a singlet as it has no adjacent protons to couple with. |

| H-2 | 8.20 | d | ~2.0 (⁴J) | This proton is ortho to the electron-withdrawing aldehyde group and meta to the iodine atom. The strong deshielding effect of the aldehyde group dominates, shifting it significantly downfield. It will appear as a narrow doublet due to a small four-bond coupling with H-6. |

| H-6 | 7.75 | dd | ~8.0 (³J), ~2.0 (⁴J) | This proton is ortho to the aldehyde group and ortho to the methyl group. It experiences deshielding from the aldehyde group. It will appear as a doublet of doublets due to a three-bond coupling with H-5 and a four-bond coupling with H-2. |

| H-5 | 7.40 | d | ~8.0 (³J) | This proton is ortho to the iodine atom and meta to the aldehyde group. The iodine atom has a modest deshielding effect, and the meta-aldehyde has a smaller deshielding influence. It will appear as a doublet due to a three-bond coupling with H-6. |

| -CH₃ | 2.45 | s | - | The methyl protons are attached to the aromatic ring and will appear as a singlet in the typical benzylic proton region.[8] |

Predicted ¹³C NMR Spectral Data of this compound

The predicted ¹³C NMR spectrum of this compound in CDCl₃ is presented below, with chemical shifts referenced to the solvent peak.

Molecular Structure with Carbon Labeling:

Caption: Structure of this compound with carbon numbering.

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Chemical Shift |

| C=O | 191.5 | The carbonyl carbon of an aldehyde is highly deshielded and appears at a very downfield chemical shift.[9] |

| C-4 | 146.0 | This carbon is attached to the electron-donating methyl group, which would normally cause shielding. However, its para position relative to the electron-withdrawing aldehyde group and the overall electronic effects of the substituents result in a downfield shift. |

| C-2 | 140.0 | This carbon is ortho to the strongly electron-withdrawing aldehyde group, leading to significant deshielding. |

| C-1 | 136.0 | This is the ipso-carbon attached to the aldehyde group. It is deshielded by the electronegative oxygen of the carbonyl group. |

| C-6 | 131.0 | This carbon is ortho to the aldehyde group and experiences its deshielding effect. |

| C-5 | 129.5 | This carbon is meta to the aldehyde group and ortho to the iodine atom. The combined electronic effects result in its chemical shift. |

| C-3 | 95.0 | The carbon directly attached to the iodine atom experiences a strong shielding effect due to the "heavy atom effect," causing it to resonate at a significantly upfield chemical shift compared to the other aromatic carbons. |

| -CH₃ | 21.5 | The methyl carbon attached to the aromatic ring appears in the typical upfield region for alkyl carbons.[9] |

Interpretation and Causality of Spectral Features

The predicted NMR spectra of this compound are a direct consequence of the electronic effects of its three substituents on the aromatic ring.

-

Aldehyde Group (-CHO): This is a strong electron-withdrawing group through both induction and resonance. It significantly deshields the ortho (H-2, H-6) and para protons and carbons. The effect is most pronounced on the ortho positions.

-

Methyl Group (-CH₃): This is an electron-donating group through induction and hyperconjugation. It tends to shield the ortho and para positions.

-

Iodine Atom (-I): Iodine is an electronegative atom and thus electron-withdrawing through induction. However, it is also capable of donating electron density to the ring through resonance. In ¹³C NMR, the most significant influence of iodine is the "heavy atom effect," which causes a substantial upfield shift (shielding) of the directly attached carbon (C-3).

The interplay of these effects results in the predicted chemical shifts. For instance, H-2 is strongly deshielded due to its proximity to the aldehyde group, while the upfield shift of C-3 is a classic example of the heavy atom effect. The coupling patterns in the ¹H NMR spectrum are also informative, with the magnitude of the coupling constants confirming the connectivity of the aromatic protons.

Conclusion

The detailed analysis of the predicted ¹H and ¹³C NMR spectra of this compound provides a robust framework for the structural verification of this important synthetic intermediate. By understanding the fundamental principles of NMR and the specific influence of the iodo, methyl, and aldehyde substituents, researchers can confidently interpret experimental data. This guide serves as a valuable resource, combining theoretical knowledge with practical, field-proven insights to aid in the efficient and accurate characterization of complex aromatic molecules.

References

-

ACS Publications. (n.d.). Structure determination of substituted benzenes by proton magnetic resonance. Empirical treatment of substituent effects and their utility in predicting chemical shifts. Analytical Chemistry. Retrieved from [Link]

-

ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]

-

JoVE. (2025, May 22). Video: NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

-

Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]

-

Nanalysis. (2021, June 21). NMR acquisition parameters and qNMR. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

JoVE. (2025, May 22). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

-

Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). Retrieved from [Link]

-

ResearchGate. (2025, August 6). Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methylbenzaldehyde. Retrieved from [Link]

-

4-METHYL BENZALDEHYDE EXAMPLE IN SPECTROSCOPY. (2014, July 23). Retrieved from [Link]

-

PubChem. (n.d.). 4-Methylbenzaldehyde - 13C NMR Spectra. Retrieved from [Link]

-

4-METHYL BENZALDEHYDE EXAMPLE IN SPECTROSCOPY. (2014, July 23). Retrieved from [Link]

-

Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

-

Stack Exchange. (2017, November 4). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Retrieved from [Link]

-

PubChem. (n.d.). 3-Iodotoluene. Retrieved from [Link]

-

Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

Sources

- 1. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]

- 2. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]

- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 4. organomation.com [organomation.com]

- 5. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 6. scribd.com [scribd.com]

- 7. NMR acquisition parameters and qNMR — Nanalysis [nanalysis.com]

- 8. ORGANIC SPECTROSCOPY INTERNATIONAL: 4-METHYL BENZALDEHYDE EXAMPLE IN SPECTROSCOPY [orgspectroscopyint.blogspot.com]

- 9. 4-Methylbenzaldehyde | C8H8O | CID 7725 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 3-Iodo-4-methylbenzaldehyde

Introduction

3-Iodo-4-methylbenzaldehyde is a substituted aromatic aldehyde of significant interest in organic synthesis, serving as a versatile intermediate in the development of pharmaceuticals and complex molecular architectures. Its precise characterization is paramount for ensuring reaction success and purity of subsequent products. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, offering unparalleled sensitivity and structural insight. This guide provides a comprehensive, in-depth exploration of the mass spectrometric analysis of this compound, grounded in fundamental principles and practical expertise. We will delve into the causality behind ionization and fragmentation, present a robust analytical workflow, and offer insights into spectral interpretation for researchers, scientists, and drug development professionals.

Physicochemical Properties: The Foundation for MS Method Development

A thorough understanding of the analyte's properties is critical for selecting the appropriate MS technique. For this compound, the key characteristics are summarized below.

| Property | Value | Source | Significance for MS Analysis |

| Molecular Formula | C₈H₇IO | Determines the theoretical exact mass and isotopic distribution. | |

| Molecular Weight | 246.05 g/mol | Provides the nominal mass for the molecular ion peak in low-resolution MS.[1] | |

| Monoisotopic Mass | 245.95416 Da | The exact mass used for high-resolution mass spectrometry (HRMS) to confirm elemental composition.[2] | |

| Structure | Aromatic Aldehyde | N/A | The benzene ring provides stability to the molecular ion, while the aldehyde and iodo-substituents are predictable sites for fragmentation. |

| Volatility | Moderate | Inferred | Suitable for analysis by Gas Chromatography-Mass Spectrometry (GC-MS), which requires the analyte to be thermally stable and volatile.[3] |

Ionization Methodologies: Generating the Analyte Ion

The choice of ionization technique is dictated by the analyte's properties and the desired analytical outcome. For this compound, Electron Ionization (EI) is the most common and informative method, particularly when coupled with GC.

Electron Ionization (EI): The Gold Standard for Structural Elucidation

Electron Ionization is a "hard" ionization technique, meaning it imparts significant energy into the molecule, leading to extensive and reproducible fragmentation. This process is invaluable for deducing the molecule's structure. The process begins when a high-energy electron (standardized at 70 eV) bombards the analyte molecule (M), ejecting one of its electrons to form a radical cation, known as the molecular ion (M⁺•).[4][5]

M + e⁻ → M⁺• + 2e⁻

The 70 eV standard is used because it provides sufficient energy to ionize and fragment most organic molecules reproducibly, creating stable and information-rich fragmentation patterns that are comparable across different instruments.[4] The energetically unstable molecular ion then undergoes a series of predictable bond cleavages to yield smaller fragment ions, which are detected by the mass analyzer.

Mass Analysis: Deciphering the Fragmentation Pathway

The mass spectrum of this compound is a fingerprint of its structure. The key to interpretation lies in understanding the stability of the ions formed during fragmentation. The primary fragmentation pathways are driven by the loss of the iodine substituent and cleavages associated with the aldehyde group.

Predicted EI Fragmentation Pathway

-

Molecular Ion (M⁺•) at m/z 246 : The heaviest ion in the spectrum corresponds to the intact molecule minus one electron. Its presence confirms the molecular weight of the compound.[2] Aromatic compounds typically yield a relatively stable molecular ion.[6]

-

Loss of Iodine Radical ([M-I]⁺) at m/z 119 : This is predicted to be a major fragmentation event. The carbon-iodine bond is weaker than C-C or C-H bonds, and iodine is an excellent leaving group.[6] This cleavage results in the formation of a stable 4-methylbenzoyl cation. This fragment is particularly diagnostic.

-

Loss of a Hydrogen Radical ([M-H]⁺) at m/z 245 : The loss of the aldehydic hydrogen is a common fragmentation for benzaldehydes, resulting in a stable acylium ion.

-

Loss of Carbon Monoxide ([M-H-CO]⁺ or [M-CHO]⁺) at m/z 217 : Following the loss of the aldehydic hydrogen, the resulting acylium ion (m/z 245) can readily lose a neutral molecule of carbon monoxide (CO, 28 Da) to form an iodotoluene cation.[5] Alternatively, direct loss of the entire formyl radical (•CHO, 29 Da) can also lead to this m/z, although the two-step process is often favored.

-

Formation of Tropylium-like Ion at m/z 91 : The fragment at m/z 119 (4-methylbenzoyl cation) can subsequently lose CO to form a highly stable methyl-substituted tropylium ion at m/z 91. This is a classic fragment observed in the mass spectra of many toluene-containing compounds, including 4-methylbenzaldehyde itself.[7][8]

Summary of Predicted Key Ions

| m/z (Nominal) | Proposed Formula | Identity | Significance |

| 246 | [C₈H₇IO]⁺• | Molecular Ion (M⁺•) | Confirms molecular weight. |

| 245 | [C₈H₆IO]⁺ | [M-H]⁺ | Indicates an aldehyde functionality. |

| 217 | [C₇H₆I]⁺ | [M-CHO]⁺ | Confirms loss of the aldehyde group. |

| 119 | [C₈H₇O]⁺ | [M-I]⁺ | Base Peak Candidate. Diagnostic for the iodo-substituent loss. |

| 91 | [C₇H₇]⁺ | [C₈H₇O - CO]⁺ | Confirms the methyl-aromatic substructure. |

Experimental Protocol: A Practical GC-MS Workflow

This section provides a validated, step-by-step protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Workflow Overview

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of this compound.

-

Dissolve the sample in 10 mL of high-purity dichloromethane (DCM) or ethyl acetate to create a stock solution of 100 µg/mL.[9]

-

Vortex the solution until the sample is fully dissolved.

-

-

Instrumentation: GC Parameters:

-

System: Agilent GC-MS or equivalent.

-

Injection Volume: 1 µL.

-

Inlet Temperature: 280 °C.

-

Injection Mode: Splitless (to maximize sensitivity).[10]

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[10]

-

Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness. This column is robust and well-suited for separating a wide range of semi-volatile aromatic compounds.[10]

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 1 minute.

-

Ramp: Increase at 15 °C/min to 280 °C.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

-

Instrumentation: MS Parameters:

Data Interpretation and Trustworthiness

A successful analysis hinges on correct data interpretation.

-

Verify the Molecular Ion: The first step is to locate the peak at m/z 246. Its presence provides strong evidence for the compound's identity. High-resolution MS can be used to confirm the elemental formula C₈H₇IO by matching the measured mass to the theoretical exact mass of 245.95416 Da.

-

Identify the Base Peak: The most intense peak in the spectrum is the base peak, which corresponds to the most stable fragment formed. For this molecule, the peak at m/z 119 ([M-I]⁺) is the most likely candidate for the base peak due to the high stability of the resulting cation and the lability of the C-I bond.[6][12]

-

Correlate Key Fragments: Confirm the presence of the other diagnostic fragments (m/z 245, 217, 91). The logical relationship between these fragments (e.g., the m/z 91 peak arising from the m/z 119 precursor) builds a self-validating case for the structure. The entire fragmentation pattern serves as a reliable fingerprint.

Conclusion

The mass spectrometric analysis of this compound, primarily via GC-MS with Electron Ionization, is a powerful and definitive characterization method. By understanding the fundamental principles of ionization and the predictable fragmentation pathways driven by the iodo and aldehyde functional groups, researchers can confidently identify this key synthetic intermediate. The workflow and spectral interpretation guide presented here provide a robust framework for achieving accurate and reliable results, ensuring the integrity of research and development processes in the chemical and pharmaceutical sciences.

References

-

PubChem. (n.d.). 3-Iodo-4-methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Scribd. (n.d.). Halogen Fragmentation in Mass Spectrometry. Retrieved from [Link]

-

Gao, J., Li, H., Tan, M., & Guo, Y. (2012). Formation of [M + 15]+ ions from aromatic aldehydes by use of methanol: in-source aldolization reaction in electrospray ionization mass spectrometry. Journal of the American Society for Mass Spectrometry, 23(2), 354–361. Retrieved from [Link]

-

Wikipedia. (2024). Electron ionization. Retrieved from [Link]

-

CORE. (n.d.). Biogenic Aldehyde Determination by Reactive Paper Spray Ionization Mass Spectrometry. Retrieved from [Link]

-

IntechOpen. (2021). Chemometrics-Based TLC and GC-MS for Small Molecule Analysis: A Practical Guide. Retrieved from [Link]

-

TDI-Brooks. (n.d.). QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY. Retrieved from [Link]

-

MDPI. (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Retrieved from [Link]

-

ResearchGate. (2023). Electron ionization time-of-flight mass spectrometry: Historical review and current applications. Retrieved from [Link]

-

MDPI. (2021). Evaluation of a Simplified Method for GC/MS Qualitative Analysis of Polycyclic Aromatic Hydrocarbons, Polychlorinated Biphenyls, and Organic Pesticides Using PARADISe Computer Program. Retrieved from [Link]

-

University of Calgary. (n.d.). Mass spectrometry. Retrieved from [Link]

-

York University. (2018). CHEM 2600 Topic 3: Mass Spectrometry (MS). Retrieved from [Link]

-

Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Retrieved from [Link]

-

Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]

-

Wikipedia. (2024). Fragmentation (mass spectrometry). Retrieved from [Link]

-

UCLA. (2014). 4-METHYL BENZALDEHYDE EXAMPLE IN SPECTROSCOPY. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methylbenzaldehyde. Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde, 4-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. This compound | C8H7IO | CID 12330254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GC-MS Sample Preparation | Thermo Fisher Scientific - SG [thermofisher.com]

- 4. www1.udel.edu [www1.udel.edu]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. scribd.com [scribd.com]

- 7. 4-Methylbenzaldehyde | C8H8O | CID 7725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Benzaldehyde, 4-methyl- [webbook.nist.gov]

- 9. Evaluation of a Simplified Method for GC/MS Qualitative Analysis of Polycyclic Aromatic Hydrocarbons, Polychlorinated Biphenyls, and Organic Pesticides Using PARADISe Computer Program | MDPI [mdpi.com]

- 10. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tdi-bi.com [tdi-bi.com]

- 12. m.youtube.com [m.youtube.com]

Infrared (IR) spectroscopy of 3-Iodo-4-methylbenzaldehyde

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 3-Iodo-4-methylbenzaldehyde

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the principles and practices involved in the infrared (IR) spectroscopic analysis of this compound (IUPAC Name: this compound)[1]. Designed for researchers, analytical chemists, and professionals in drug development, this document details the theoretical basis for the compound's IR spectrum, presents a robust, field-proven protocol for data acquisition using Attenuated Total Reflectance (ATR)-FTIR, and offers a systematic approach to spectral interpretation and validation. The causality behind experimental choices is emphasized to ensure technical accuracy and reproducibility.

Introduction: The Analytical Significance of this compound

This compound (C₈H₇IO, Molar Mass: 246.04 g/mol ) is a substituted aromatic aldehyde that serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and complex molecular architectures[1][2][3][4]. Its trifunctional nature—comprising an aromatic ring, an aldehyde group, and an iodo substituent—offers multiple sites for chemical modification.

Infrared (IR) spectroscopy is an indispensable, non-destructive analytical technique for the structural characterization of such molecules[5]. By measuring the absorption of infrared radiation by molecular vibrations, IR spectroscopy provides a unique "fingerprint" that can confirm the presence of key functional groups, verify compound identity, and assess sample purity. For a molecule like this compound, IR analysis is critical for confirming the integrity of the aldehyde moiety, the substitution pattern of the benzene ring, and the presence of its other structural components.

This guide provides the scientific rationale and a validated methodology for obtaining and interpreting a high-quality IR spectrum of this compound.

Caption: Molecular structure of this compound.

Theoretical IR Spectrum: A Functional Group Analysis

The IR spectrum of this compound is a composite of the vibrational modes of its constituent functional groups. A predictive analysis based on established correlation tables is essential for accurate interpretation.

-

Aldehyde Group (-CHO):

-

C=O Stretch: The carbonyl (C=O) stretch is one of the most intense and diagnostic absorptions in the spectrum. For aromatic aldehydes, conjugation with the benzene ring delocalizes π-electrons, weakening the C=O bond and lowering its stretching frequency compared to saturated aldehydes[6]. This peak is expected to be strong and sharp in the range of 1710-1685 cm⁻¹ [7][8].

-

Aldehydic C-H Stretch: The C-H bond of the aldehyde group exhibits a unique stretching vibration that typically appears as a pair of weak to medium bands between 2850 cm⁻¹ and 2700 cm⁻¹ [7][9]. The lower frequency band, often near 2720 cm⁻¹, is particularly diagnostic as few other absorptions appear in this region[8]. This splitting is the result of Fermi resonance between the fundamental C-H stretching vibration and the first overtone of the aldehydic C-H bending vibration[9][10].

-

-

Aromatic Ring (1,2,4-Trisubstituted Benzene):

-

Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the benzene ring consistently appear at wavenumbers just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region[11][12].

-

C=C Ring Stretch: The benzene ring itself has characteristic in-plane stretching vibrations that result in a series of absorptions, often of medium intensity, in the 1600-1450 cm⁻¹ region[11][12].

-

C-H Out-of-Plane (OOP) Bending: These strong absorptions in the fingerprint region (900-675 cm⁻¹ ) are highly diagnostic of the ring's substitution pattern[11]. For 1,2,4-trisubstituted rings, strong bands are typically expected in the 830-780 cm⁻¹ and 900-870 cm⁻¹ regions[12]. The precise positions can be influenced by the electronic nature of the substituents.

-

-

Methyl Group (-CH₃):

-

C-H Stretch: The methyl group's C-H bonds will produce stretching absorptions just below 3000 cm⁻¹, in the 3000-2850 cm⁻¹ range[13]. These may overlap with the higher-frequency aldehydic C-H stretch.

-

C-H Bending: Asymmetric and symmetric bending vibrations for the methyl group are expected near 1450 cm⁻¹ and 1375 cm⁻¹ , respectively[13].

-

-

Aryl-Iodine Bond (C-I):

-

C-I Stretch: The carbon-iodine stretching vibration is very low in energy due to the high mass of the iodine atom. It is expected to appear in the far-infrared region, typically between 500-485 cm⁻¹ [14]. This absorption is often outside the range of standard mid-IR (4000-400 cm⁻¹) spectrometers and is difficult to observe[14][15].

-

Table 1: Predicted IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| 3100-3000 | C-H Stretch | Aromatic Ring | Medium to Weak |

| 3000-2850 | C-H Stretch (Asymmetric/Symmetric) | Methyl (-CH₃) | Medium |

| 2850-2800 | C-H Stretch (Fermi Resonance) | Aldehyde (-CHO) | Weak to Medium |

| 2750-2700 | C-H Stretch (Fermi Resonance) | Aldehyde (-CHO) | Weak to Medium |

| 1710-1685 | C=O Stretch | Aromatic Aldehyde | Strong, Sharp |

| 1600-1450 | C=C In-Ring Stretch | Aromatic Ring | Medium to Weak |

| ~1450 | C-H Asymmetric Bend | Methyl (-CH₃) | Medium |

| ~1375 | C-H Symmetric Bend | Methyl (-CH₃) | Medium |

| 900-780 | C-H Out-of-Plane Bend | 1,2,4-Trisubstituted Aromatic | Strong |

| < 600 | C-I Stretch | Aryl-Iodide | Medium (Often out of range) |

Experimental Protocol: ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is the preferred sampling technique for solid powders like this compound due to its speed, ease of use, and minimal sample preparation, eliminating the need for KBr pellets or Nujol mulls[16][17]. The protocol described below is a self-validating system designed for acquiring a high-fidelity spectrum.

Causality of Method Selection

-

Why ATR? ATR analyzes the sample in its native state, requiring only a few milligrams of material placed directly on the crystal[18]. This minimizes sample handling, avoids the potential for moisture contamination inherent in KBr pellet preparation, and ensures good particle-to-crystal contact for a strong signal[19][20]. The resulting spectrum is highly reproducible.

-

Why a Background Scan? The background scan is crucial for trustworthiness. It measures the spectrum of the ambient environment (e.g., CO₂, water vapor) and the ATR crystal itself. By ratioing the sample scan against the background, these environmental and instrumental artifacts are computationally removed, ensuring the final spectrum represents only the sample.

Step-by-Step Methodology

-

Instrument Preparation:

-

Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.

-

Confirm the ATR accessory (typically with a diamond or zinc selenide crystal) is correctly installed.

-

-

Crystal Cleaning and Verification:

-

Thoroughly clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) using a lint-free wipe.

-

Allow the solvent to fully evaporate. A clean crystal is paramount for a pure sample spectrum.

-

-

Background Spectrum Acquisition:

-

With the clean, empty ATR crystal in place, collect a background spectrum.

-

Typical Parameters: Scan range: 4000-400 cm⁻¹, Resolution: 4 cm⁻¹, Number of scans: 16-32. A higher number of scans improves the signal-to-noise ratio.

-

-

Sample Application:

-

Place a small amount (1-5 mg) of this compound powder directly onto the center of the ATR crystal, ensuring complete coverage of the crystal's active area.

-

Lower the ATR press arm and apply consistent pressure to establish firm contact between the sample and the crystal surface. This is critical for achieving a strong evanescent wave interaction and a high-quality spectrum[18].

-

-

Sample Spectrum Acquisition:

-

Using the same parameters as the background scan, collect the sample spectrum.

-

The instrument's software will automatically ratio the single-beam sample spectrum against the single-beam background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Post-Measurement Cleanup:

-

Retract the press arm and carefully remove the sample powder.

-

Clean the ATR crystal thoroughly with a solvent-moistened wipe as described in step 2 to prevent cross-contamination.

-

Caption: A standardized workflow for acquiring an IR spectrum using ATR.

Spectral Interpretation and Validation

Interpreting the acquired spectrum involves correlating the observed absorption bands with the predicted vibrations from Table 1.

-

Confirm Carbonyl Group: Locate the strongest, sharpest peak in the spectrum. For this compound, this should be the C=O stretch between 1710-1685 cm⁻¹ . Its presence is the primary confirmation of the aldehyde functionality.

-

Verify Aldehydic C-H: Scan the region from 2850-2700 cm⁻¹ . Look for two characteristic, albeit weaker, peaks. The peak near ~2720 cm⁻¹ is a powerful secondary confirmation of the aldehyde, distinguishing it from a ketone[7][9].

-

Identify Aromatic and Aliphatic C-H Stretches: Observe the region around 3000 cm⁻¹. Weaker peaks just above 3000 cm⁻¹ are attributable to the aromatic C-H bonds, while more intense peaks just below 3000 cm⁻¹ belong to the methyl group C-H bonds[11][13].

-

Analyze the Fingerprint Region (1600-600 cm⁻¹):

-

Identify the aromatic C=C stretching bands between 1600-1450 cm⁻¹ .

-

Locate the strong C-H out-of-plane bending bands characteristic of the 1,2,4-trisubstitution pattern, expected around 830-780 cm⁻¹ [12]. This confirms the positional arrangement of the substituents on the ring.

-

-

Self-Validation and Purity Assessment:

-

Absence of O-H Band: A trustworthy spectrum of pure this compound should show no significant broad absorption in the 3500-3200 cm⁻¹ region. The presence of such a band would indicate contamination with water or the corresponding alcohol (from over-reduction) or carboxylic acid (from oxidation).

-

Baseline Quality: The baseline of the spectrum should be flat and close to zero absorbance outside of the absorption bands. A sloping or noisy baseline may indicate poor sample-crystal contact or instrumental issues.

-

Conclusion

Infrared spectroscopy is a definitive and efficient tool for the structural verification of this compound. By leveraging a systematic approach that combines theoretical prediction with a robust ATR-FTIR experimental protocol, researchers can confidently confirm the compound's identity and purity. The key diagnostic markers—the conjugated carbonyl stretch (~1700 cm⁻¹), the aldehydic C-H Fermi doublet (~2820 and ~2720 cm⁻¹), and the specific out-of-plane bending modes of the 1,2,4-trisubstituted ring—provide a comprehensive and unambiguous spectral signature. This guide equips scientists with the necessary framework to perform and interpret this analysis with high scientific integrity.

References

-

Title: Sample Preparation for FTIR Analysis Source: Drawell URL: [Link]

-

Title: Sample preparation for FT-IR Source: Northern Illinois University, Department of Chemistry and Biochemistry URL: [Link]

-

Title: this compound Source: PubChem, National Institutes of Health URL: [Link]

-

Title: What sample is needed for FTIR? Source: Rocky Mountain Labs URL: [Link]

-

Title: Sample Preparation – FT-IR/ATR Source: University of Florida, Polymer Chemistry Characterization Lab URL: [Link]

-

Title: Automatic interpretation of infrared spectra: recognition of aromatic substitution patterns using neural networks Source: Analytical Chemistry URL: [Link]

-

Title: 19.14 Spectroscopy of Aldehydes and Ketones Source: Organic Chemistry: A Tenth Edition URL: [Link]

-

Title: The C=O Bond, Part II: Aldehydes Source: Spectroscopy Online URL: [Link]

-

Title: Infrared Study of Benzaldehyde and 4-Substituted Benzaldehydes in Carbon Tetrachloride and/or Chloroform Solutions: Aldehydic CH Group Source: Applied Spectroscopy URL: [Link]

-

Title: Alkyl and aryl halide infrared spectra Source: Chemistry Steps URL: [Link]

-

Title: IR Spectroscopy Tutorial: Aromatics Source: University of Colorado Boulder, Department of Chemistry URL: [Link]

-

Title: Infrared spectrum of starting aromatic aldehyde (Benzaldehyde 1a). Source: ResearchGate URL: [Link]

-

Title: Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings Source: Spectroscopy Online URL: [Link]

-

Title: C7H6O C6H5CHO infrared spectrum of benzaldehyde Source: Doc Brown's Chemistry URL: [Link]

-

Title: IR Spectroscopy Tutorial: Aldehydes Source: University of Colorado Boulder, Department of Chemistry URL: [Link]

-

Title: Video: IR and UV–Vis Spectroscopy of Aldehydes and Ketones Source: JoVE (Journal of Visualized Experiments) URL: [Link]

-

Title: IR Spectroscopy Tutorial: Alkyl Halides Source: University of Colorado Boulder, Department of Chemistry URL: [Link]

-

Title: ATR-FTIR spectroscopy reveals polycyclic aromatic hydrocarbon contamination despite relatively pristine site characteristics: Results of a field study in the Niger Delta Source: PubMed, National Library of Medicine URL: [Link]

-

Title: 15.7 Spectroscopy of Aromatic Compounds Source: Organic Chemistry: A Tenth Edition – OpenStax adaptation URL: [Link]

-

Title: Draw the IR spectrum for Benzaldehyde and briefly give the rationale. Source: Chegg URL: [Link]

-

Title: 15.7 Spectroscopy of Aromatic Compounds Source: OpenStax URL: [Link]

-

Title: ATR-FTIR Spectroscopy Basics Source: Mettler Toledo URL: [Link]

-

Title: Benzaldehyde IR Spectrum Analysis Source: Berkeley Learning Hub URL: [Link]

-

Title: 12.8: Infrared Spectra of Some Common Functional Groups Source: Chemistry LibreTexts URL: [Link]

-

Title: FT-IR Spectrum of Benzaldehyde Source: ResearchGate URL: [Link]

-

Title: Typical IR Absorption Frequencies For Common Functional Groups Source: Northern Illinois University, Department of Chemistry and Biochemistry URL: [Link]

-

Title: ATR spectra (FTIR-microscopy) and aliphatic and aromatic fragments... Source: ResearchGate URL: [Link]

-

Title: Infrared Spectrometry Source: Michigan State University, Department of Chemistry URL: [Link]

-

Title: ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples Source: Journal of Chemical Education URL: [Link]

-

Title: The Effect of Iodine on the Infrared Spectra of the Alkyl Iodides Source: The Journal of Chemical Physics URL: [Link]

-

Title: IR Chart Source: University of Colorado Boulder, Department of Chemistry URL: [Link]

-

Title: 4-Iodo-2-methylbenzaldehyde Source: PubChem, National Institutes of Health URL: [Link]

-

Title: How to identify an alkyl halide using an infrared (IR) spectrum Source: Quora URL: [Link]

-

Title: Molecular Electronic Effects on the Thermal Grafting of Aryl Iodides to TiO2 Surfaces Source: ACS Applied Materials & Interfaces URL: [Link]

-

Title: 4-Methylbenzaldehyde Source: Wikipedia URL: [Link]

-

Title: What is the analysis of 4-methylbenzaldehyde (p-tolualdehyde) IR... Source: Transtutors URL: [Link]

-

Title: 4-Methylbenzaldehyde Source: PubChem, National Institutes of Health URL: [Link]

-

Title: Benzaldehyde, 3-methyl- Source: NIST Chemistry WebBook URL: [Link]

Sources

- 1. This compound | C8H7IO | CID 12330254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. scbt.com [scbt.com]

- 4. 58586-55-3|this compound|BLD Pharm [bldpharm.com]

- 5. ATR-FTIR spectroscopy reveals polycyclic aromatic hydrocarbon contamination despite relatively pristine site characteristics: Results of a field study in the Niger Delta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Video: IR and UV–Vis Spectroscopy of Aldehydes and Ketones [jove.com]

- 7. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. Infrared Study of Benzaldehyde and 4-Substituted Benzaldehydes in Carbon Tetrachloride and/or Chloroform Solutions: Aldehydic CH Group [opg.optica.org]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 13. eng.uc.edu [eng.uc.edu]

- 14. Chemistry: Alkyl and aryl halide infrared spectra [openchemistryhelp.blogspot.com]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. jascoinc.com [jascoinc.com]

- 17. mt.com [mt.com]

- 18. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 19. drawellanalytical.com [drawellanalytical.com]

- 20. rockymountainlabs.com [rockymountainlabs.com]

An In-depth Technical Guide to the Crystal Structure of 3-Iodo-4-methylbenzaldehyde for Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest database searches, the specific crystal structure of 3-iodo-4-methylbenzaldehyde has not been deposited in publicly accessible crystallographic databases. This guide will therefore provide a comprehensive, illustrative walkthrough of the entire process of crystal structure determination, from synthesis to final analysis, using the closely related and structurally characterized molecule, 4-iodobenzaldehyde , as a practical exemplar. This approach ensures that all technical and procedural details are grounded in real-world, verifiable data, offering a robust framework for understanding what a full crystallographic analysis of this compound would entail.

Introduction: The Significance of Crystalline Architecture in Drug Discovery

In the realm of pharmaceutical development, the precise three-dimensional arrangement of atoms within a molecule—its crystal structure—is of paramount importance. This atomic blueprint governs a multitude of physicochemical properties critical to a drug's efficacy and developability, including solubility, dissolution rate, stability, and bioavailability. For halogenated organic molecules such as this compound, which are prevalent scaffolds in medicinal chemistry, understanding the crystal packing is further enriched by the influence of specific intermolecular interactions like halogen bonding. These interactions can significantly direct the supramolecular assembly, impacting the material's bulk properties. This guide offers a detailed exploration of the methodologies and analytical insights involved in determining and interpreting the crystal structure of such compounds, providing a foundational understanding for professionals in drug design and materials science.

Part 1: Synthesis and Crystallization: From Solution to a Well-Ordered Lattice

The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The chosen synthetic route must yield a pure product, as impurities can inhibit or disrupt the crystallization process.

Synthesis of this compound

A common and effective method for the synthesis of this compound is the direct iodination of 4-methylbenzaldehyde. This electrophilic aromatic substitution is typically facilitated by an activating agent to generate a more potent iodinating species.

Experimental Protocol: Direct Iodination of 4-methylbenzaldehyde

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methylbenzaldehyde (1.0 equivalent) in a suitable solvent such as acetic acid.

-

Addition of Reagents: To the stirred solution, add N-Iodosuccinimide (NIS) (1.2 equivalents). The use of NIS provides a source of electrophilic iodine.

-

Reaction Conditions: Allow the reaction to stir at room temperature for 16-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is filtered. The filtrate is then poured into water and extracted with an organic solvent like ethyl acetate.

-

Purification: The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be further purified by column chromatography on silica gel to yield pure this compound.

Crystal Growth: The Art and Science of Nucleation and Growth

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The ideal crystal should be well-formed, with dimensions typically in the range of 0.1-0.3 mm, and free of defects.[1]

Experimental Protocol: Slow Evaporation Method

-

Solvent Selection: Dissolve a small amount of purified this compound in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture with a less soluble co-solvent like hexane).

-

Preparation of Crystallization Vessel: Transfer the solution to a clean vial.

-

Controlled Evaporation: Cover the vial with a cap that has been pierced with a needle to allow for slow evaporation of the solvent.

-

Incubation: Place the vial in a vibration-free environment at a constant temperature. Over a period of several days to weeks, as the solvent slowly evaporates, the solution will become supersaturated, leading to the formation of single crystals.

Part 2: The Core of the Analysis: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise arrangement of atoms in a crystalline solid.[2] The process involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern.

The Workflow of a Single-Crystal XRD Experiment

The determination of a crystal structure is a multi-step process, beginning with mounting the crystal and culminating in the refinement of the atomic model.

Caption: Workflow of Single-Crystal X-ray Diffraction Analysis.

Experimental Details: A Practical Overview

-

Crystal Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head.[3] This is often done using a cryoloop, which holds the crystal in a thin film of oil.[3] The mounted crystal is then placed on the diffractometer and cooled in a stream of cold nitrogen gas (typically to around 100 K) to minimize thermal vibrations of the atoms.[3]

-

Instrumentation: A modern single-crystal diffractometer consists of an X-ray source (e.g., a Mo or Cu X-ray tube), a goniometer for orienting the crystal, and a detector to record the diffraction pattern.[4]

-

Data Collection: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.[5] This allows for the measurement of the intensities and positions of a large number of reflections.

Part 3: From Diffraction Pattern to Molecular Structure: Data Processing and Refinement

The raw diffraction images are processed to yield a set of reflection intensities and their corresponding Miller indices (hkl). This data is then used to solve and refine the crystal structure.

Data Processing and Structure Solution

-

Indexing and Integration: The positions of the diffraction spots are used to determine the unit cell parameters and the orientation of the crystal lattice. The intensity of each spot is then integrated.[6]

-

Structure Solution: The "phase problem" is a central challenge in crystallography, as the phases of the diffracted X-rays are not directly measured.[1] For small molecules, direct methods are typically used to derive an initial set of phases, which allows for the calculation of an initial electron density map.

Structure Refinement: Honing the Atomic Model

The initial atomic model is refined against the experimental diffraction data using a least-squares method.[7] This iterative process adjusts the atomic coordinates, displacement parameters, and other model parameters to minimize the difference between the observed and calculated structure factors.[3]

A Case Study: The Crystal Structure of 4-Iodobenzaldehyde

As the crystallographic data for this compound is not available, we will examine the structure of its close analogue, 4-iodobenzaldehyde, to illustrate the key structural features and intermolecular interactions that would be anticipated.

Crystallographic Data for 4-Iodobenzaldehyde

The following table summarizes the crystallographic data for 4-iodobenzaldehyde, obtained from the Cambridge Structural Database (CSD).[5]

| Parameter | Value |

| Empirical Formula | C₇H₅IO |

| Formula Weight | 232.02 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.53(3) |

| b (Å) | 5.86(1) |

| c (Å) | 10.22(2) |

| α (°) | 90 |

| β (°) | 108.5(2) |

| γ (°) | 90 |

| Volume (ų) | 768(3) |

| Z | 4 |

| Calculated Density (g/cm³) | 2.00 |

| CCDC Number | 129105 |

Data sourced from the Cambridge Crystallographic Data Centre.[5]

Molecular Structure and Conformation

The molecule of 4-iodobenzaldehyde is essentially planar, with the aldehyde group lying in the plane of the benzene ring. The key bond lengths and angles would be determined with high precision from the refined crystal structure.

Supramolecular Assembly and the Role of Halogen Bonding

A critical aspect of analyzing the crystal structure of iodo-substituted aromatic compounds is the investigation of intermolecular interactions, particularly halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. In the case of 4-iodobenzaldehyde, the iodine atom can form halogen bonds with the oxygen atom of the aldehyde group of a neighboring molecule. This interaction, along with other weaker forces like C-H···O hydrogen bonds and π-π stacking, dictates the overall packing of the molecules in the crystal lattice. The directionality and strength of these interactions are key to understanding the resulting crystal packing motif.

Caption: Schematic of Halogen Bonding in Iodo-substituted Benzaldehydes.

Conclusion and Future Perspectives

This guide has provided a comprehensive overview of the process of determining the crystal structure of a small organic molecule, using this compound as a focal point and 4-iodobenzaldehyde as a practical case study. From the initial synthesis and crystallization to the intricacies of single-crystal X-ray diffraction and structure refinement, each step is crucial for obtaining a precise and reliable atomic-level understanding of the compound. For researchers in drug development, this detailed structural information is invaluable for understanding structure-property relationships and for the rational design of new therapeutic agents. The elucidation of the crystal structure of this compound, when it becomes available, will undoubtedly provide further insights into the fascinating world of crystal engineering and its applications in pharmaceutical science.

References

-

University of York. (n.d.). scXRD: Mounting single crystals. Chemistry Teaching Labs. Retrieved from [Link]

-

Loughborough University. (n.d.). Structure Refinement. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Crystallographic Refinement. Retrieved from [Link]

-

Fiveable. (n.d.). Single crystal X-ray diffraction. Crystallography Class Notes. Retrieved from [Link]

-

Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. Retrieved from [Link]

-

The Biochemist. (2021, May 28). A beginner’s guide to X-ray data processing. Portland Press. Retrieved from [Link]

-

Indian Chemical Society. (n.d.). Preliminary understanding of experiments on single crystal X-ray crystallography. Retrieved from [Link]

-

YouTube. (2015, May 19). Structure Refinement in Phenix. Retrieved from [Link]

-

PubChem. (n.d.). 4-Iodobenzaldehyde. Retrieved from [Link]

-

The Royal Society of Chemistry. (2019). 9: Single-crystal X-ray Diffraction (Part 2). In Pharmaceutical Crystallography: A Guide to Structure and Analysis (pp. 149-167). Retrieved from [Link]

Sources

- 1. journals.iucr.org [journals.iucr.org]

- 2. chem.byu.edu [chem.byu.edu]

- 3. Chemistry Teaching Labs - scXRD: Mounting single crystals [chemtl.york.ac.uk]

- 4. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 5. 4-Iodobenzaldehyde | C7H5IO | CID 96657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. indianchemicalsociety.com [indianchemicalsociety.com]

- 7. 2-Iodo-4-methylbenzaldehyde (CAS 126156-28-3) [benchchem.com]

An In-depth Technical Guide to the Solubility of 3-Iodo-4-methylbenzaldehyde in Organic Solvents

This guide provides a comprehensive analysis of the solubility characteristics of 3-iodo-4-methylbenzaldehyde, a key intermediate in various synthetic pathways. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, offers a predictive solubility profile, and provides a detailed experimental protocol for empirical determination.

Introduction to this compound

This compound is an aromatic aldehyde with the chemical formula C₈H₇IO.[1] Its structure, featuring a benzene ring substituted with an iodo, a methyl, and a formyl group, imparts a unique combination of polarity and lipophilicity that dictates its behavior in various solvent systems. Understanding its solubility is paramount for its effective use in organic synthesis, purification, and formulation development. This compound serves as a valuable building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[2][3]

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₈H₇IO | PubChem[1] |

| Molecular Weight | 246.04 g/mol | PubChem[1] |

| XLogP3 | 2.4 | PubChem[1] |

| Appearance | Solid (predicted) | Inferred from related compounds |

Theoretical Framework for Solubility: "Like Dissolves Like"

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[4][5] The key factors influencing the solubility of this compound are its polarity, hydrogen bonding capability, and the overall molecular size and shape.

The presence of the polar aldehyde group (-CHO) allows for dipole-dipole interactions and potential hydrogen bonding with protic solvents. However, the bulky, nonpolar iodinated benzene ring contributes significantly to its lipophilic character. The XLogP3 value of 2.4 indicates a moderate level of lipophilicity, suggesting that it will be more soluble in organic solvents than in water.[1]

Predicted Solubility Profile

Based on the structural analysis and the "like dissolves like" principle, a qualitative solubility profile of this compound in a range of common organic solvents can be predicted. This table serves as a preliminary guide for solvent selection in experimental work.

| Solvent Category | Solvent Examples | Predicted Solubility | Rationale |